7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one

Medicinal chemistry Heterocyclic synthesis Scaffold-based drug design

7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one (CAS 1428139-25-6) is a fused tricyclic heterocycle belonging to the pyrazolo[5,1-b]quinazoline class, with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol. The compound features a partially saturated cyclohexenone ring (7,8-dihydro) fused to a pyrazolo[5,1-b]quinazoline core, distinguishing it from fully aromatic or differently saturated analogs.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1428139-25-6
Cat. No. B1456660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one
CAS1428139-25-6
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1CC2=CN3C(=CC=N3)N=C2C(=O)C1
InChIInChI=1S/C10H9N3O/c14-8-3-1-2-7-6-13-9(4-5-11-13)12-10(7)8/h4-6H,1-3H2
InChIKeyJZRIUUYBKLBYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one (CAS 1428139-25-6): Core Scaffold Identity and Vendor-Available Specifications


7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one (CAS 1428139-25-6) is a fused tricyclic heterocycle belonging to the pyrazolo[5,1-b]quinazoline class, with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol . The compound features a partially saturated cyclohexenone ring (7,8-dihydro) fused to a pyrazolo[5,1-b]quinazoline core, distinguishing it from fully aromatic or differently saturated analogs [1]. It is supplied by multiple research chemical vendors at a typical purity of 95% and is intended exclusively for laboratory research and development use .

Why Generic Pyrazoloquinazoline Substitution Fails: Regioisomeric and Saturation-State Differentiation in [5,1-b] Scaffolds


Pyrazoloquinazolines exist in at least eleven structurally distinct isomeric classes defined by ring fusion patterns ([1,5-c], [5,1-b], [4,3-h], etc.), each exhibiting divergent synthetic accessibility, reactivity, and biological activity profiles [1]. Within the [5,1-b] subclass, the degree and position of ring saturation—fully aromatic, 7,8-dihydro, or otherwise—profoundly influences molecular geometry, LogP, hydrogen-bond acceptor count, and metabolic stability . A direct regioisomer, 7,8-dihydro-4H-pyrazolo[3,4-h]quinazolin-4-one (CAS 81115-64-2), shares the same molecular formula (C₉H₆N₄O, MW 186.17) but differs in fusion geometry and ring size, making it chemically non-interchangeable in synthesis or biological screening . Generic substitution without explicit structural verification therefore risks invalidating structure-activity relationships, synthetic routes, and procurement specifications.

Quantitative Differentiation Evidence: 7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one vs. Closest Structural Analogs


Fusion Pattern Regioisomerism: [5,1-b] vs. [3,4-h] Pyrazoloquinazoline Core Geometry

Among the eleven pyrazoloquinazoline fusion classes catalogued [1], the [5,1-b] isomer represented by the target compound embeds the pyrazole ring in a linear fusion with the quinazoline system, whereas the [3,4-h] isomer (CAS 81115-64-2) adopts an angular topology. This regioisomeric distinction produces different ring sizes in the saturated portion (six-membered cyclohexenone in [5,1-b] vs. a different ring system in [3,4-h]) and distinct hydrogen-bonding geometries . No published literature reports quantitative biological activity data for the unsubstituted 7,8-dihydro-[5,1-b] scaffold itself; all activity claims in the literature derive from substituted derivatives with additional pharmacophoric groups . This makes the unsubstituted scaffold a defined starting point for systematic SAR exploration rather than a pre-validated bioactive compound.

Medicinal chemistry Heterocyclic synthesis Scaffold-based drug design

Physicochemical Property Differentiation: LogP, TPSA, and Hydrogen-Bond Profile vs. Fully Aromatic Pyrazolo[5,1-b]quinazoline Analogs

The target compound's 7,8-dihydro saturation state imparts distinct physicochemical properties compared to a hypothetical fully aromatic pyrazolo[5,1-b]quinazolin-5-one. Vendor-reported computed properties for the target compound include a topological polar surface area (TPSA) of 47.26 Ų, a calculated LogP of 1.2483, four hydrogen-bond acceptors, and zero hydrogen-bond donors . The saturated cyclohexenone ring introduces an sp³-hybridized carbon segment absent in fully aromatic analogs, which would be expected to reduce planarity, alter π-stacking potential, and increase conformational flexibility. No direct experimental comparison with a fully aromatic counterpart is available in the literature. The zero H-donor count is a distinguishing feature from amino-substituted pyrazoloquinazoline derivatives commonly explored as kinase inhibitors [1], which typically bear at least one N–H donor.

Physicochemical profiling Drug-likeness prediction Lead optimization

Vendor Purity and Supply Chain Cross-Validation: Inter-Vendor Consistency Analysis

The target compound is specified at 95% purity by multiple independent vendors including Fluorochem (Product Code F392363) and Leyan (Product No. 1813511) . This cross-vendor consistency in purity specification provides a baseline quality benchmark for procurement. However, no Certificate of Analysis with batch-specific quantitative purity data (e.g., HPLC chromatogram) was publicly accessible at the time of this analysis. Storage recommendations vary: Bio-Fount specifies storage at -4°C (1-2 weeks) or -20°C (1-2 years) [1], while AKSci recommends storage in a cool, dry place without temperature specification . This discrepancy is relevant for procurement planning, particularly for long-term stability-sensitive applications.

Chemical procurement Quality assurance Supply chain reliability

Procurement-Relevant Application Scenarios for 7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one (CAS 1428139-25-6)


Fragment-Based Drug Discovery (FBDD) Library Construction with a Defined Pyrazoloquinazoline Scaffold

The rigid, zero-H-donor, low-molecular-weight (187.20) scaffold is well-suited as a fragment hit or core for fragment growing in kinase or GPCR target campaigns. Its [5,1-b] fusion geometry provides a defined vector for substitution distinct from [3,4-h] or [1,5-c] isomers [1]. The absence of rotatable bonds and the moderate LogP (1.25) make it an attractive starting fragment for lead optimization programs aiming to control lipophilicity while maintaining ligand efficiency .

Synthetic Methodology Development and Regioselective Derivatization Studies

The unsubstituted scaffold serves as a substrate for developing regioselective C–H functionalization, cross-coupling, or cycloaddition methodologies. Its fully assigned InChI Key (JZRIUUYBKLBYMB-UHFFFAOYSA-N) and canonical SMILES (O=C1CCCC2=CN3N=CC=C3N=C12) enable unambiguous tracking in reaction databases . The 7,8-dihydro saturation distinguishes it from aromatic analogs, providing a unique reactivity profile for methodology studies.

Negative Control or Reference Compound for Substituted Pyrazolo[5,1-b]quinazoline Bioassays

Given that all reported antimicrobial activity for the pyrazolo[5,1-b]quinazoline class derives from substituted or triazole-tethered derivatives , the unsubstituted parent compound can serve as a negative control or baseline reference in antimicrobial or kinase inhibition assays, enabling differentiation between scaffold-derived and substituent-derived activity.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's well-defined computed properties (TPSA 47.26, LogP 1.2483, zero H-donors) and rigid structure make it suitable for benchmarking DFT calculations, docking pose validation, and pharmacophore model calibration, particularly where the absence of flexible substituents simplifies conformational sampling.

Quote Request

Request a Quote for 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.